molecular formula C17H17N5O2 B11200969 3-[4-(Dimethylamino)phenyl]-N-[(pyridin-3-YL)methyl]-1,2,4-oxadiazole-5-carboxamide

3-[4-(Dimethylamino)phenyl]-N-[(pyridin-3-YL)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11200969
M. Wt: 323.35 g/mol
InChI Key: RFKVDVMXKXZAOS-UHFFFAOYSA-N
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Description

3-[4-(Dimethylamino)phenyl]-N-[(pyridin-3-YL)methyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Dimethylamino)phenyl]-N-[(pyridin-3-YL)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves the reaction of 4-(dimethylamino)benzohydrazide with pyridine-3-carboxaldehyde in the presence of an oxidizing agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dimethylamino)phenyl]-N-[(pyridin-3-YL)methyl]-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

3-[4-(Dimethylamino)phenyl]-N-[(pyridin-3-YL)methyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Materials Science: The compound is studied for its use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-[4-(Dimethylamino)phenyl]-N-[(pyridin-3-YL)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Imidazoles: Similar in structure but contain nitrogen atoms in the ring.

    Thiazoles: Contain sulfur instead of oxygen in the ring.

    Triazoles: Have three nitrogen atoms in the ring.

Uniqueness

3-[4-(Dimethylamino)phenyl]-N-[(pyridin-3-YL)methyl]-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of both pyridine and oxadiazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H17N5O2/c1-22(2)14-7-5-13(6-8-14)15-20-17(24-21-15)16(23)19-11-12-4-3-9-18-10-12/h3-10H,11H2,1-2H3,(H,19,23)

InChI Key

RFKVDVMXKXZAOS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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